molecular formula C14H21N B13321856 Cycloheptyl(phenyl)methanamine

Cycloheptyl(phenyl)methanamine

Cat. No.: B13321856
M. Wt: 203.32 g/mol
InChI Key: VPFUMGJRSIKPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptyl(phenyl)methanamine is an organic compound that belongs to the class of amines It features a cycloheptyl group attached to a phenylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptyl(phenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cycloheptyl bromide with phenylmethanamine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .

Another method involves the reduction of cycloheptyl(phenyl)methanone using a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Cycloheptyl(phenyl)methanone or cycloheptyl(phenyl)carboxylic acid.

    Reduction: Cycloheptyl(phenyl)methanol or cycloheptyl(phenyl)methane.

    Substitution: Various substituted amines or amides.

Mechanism of Action

The mechanism of action of cycloheptyl(phenyl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

cycloheptyl(phenyl)methanamine

InChI

InChI=1S/C14H21N/c15-14(13-10-6-3-7-11-13)12-8-4-1-2-5-9-12/h3,6-7,10-12,14H,1-2,4-5,8-9,15H2

InChI Key

VPFUMGJRSIKPCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.